6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
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Overview
Description
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Scientific Research Applications
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Future Directions
Piperidine derivatives, including 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to the compound but without the methyl and pyridin-2-amine groups.
Pyridine: A six-membered ring containing one nitrogen atom, similar to the pyridine part of the compound.
N-Methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen atom.
Uniqueness
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to the presence of both the piperidine and pyridine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;;;/h2-4,10,12H,5-8H2,1H3,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSYTIKVLZUBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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